tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate
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Description
“tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate” is a compound that contains a tert-butyl group attached to a bromide substituent . It is a halogenated t-butyl acetate commonly used as an alkylating agent . This compound is used in the synthesis of collagenase inhibitors and serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .
Synthesis Analysis
The synthesis of this compound involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular formula of “this compound” is CHBrO with an average mass of 195.054 Da and a monoisotopic mass of 193.994232 Da .Chemical Reactions Analysis
This compound is extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO4/c1-10(2,3)16-8(14)7(12)13-9(15)17-11(4,5)6/h7H,1-6H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGAAZPKHKBDGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(NC(=O)OC(C)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454441 |
Source
|
Record name | Alfa-Bromo-N-Boc-Gly-OtBu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117833-60-0 |
Source
|
Record name | Alfa-Bromo-N-Boc-Gly-OtBu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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